Propyl hexanoate - d5 Propyl hexanoate - d5
Brand Name: Vulcanchem
CAS No.: 1394230-22-8
VCID: VC0148596
InChI:
SMILES:
Molecular Formula: C9H13D5O2
Molecular Weight: 163.27

Propyl hexanoate - d5

CAS No.: 1394230-22-8

Cat. No.: VC0148596

Molecular Formula: C9H13D5O2

Molecular Weight: 163.27

Purity: 95% min.

* For research use only. Not for human or veterinary use.

Propyl hexanoate - d5 - 1394230-22-8

Specification

CAS No. 1394230-22-8
Molecular Formula C9H13D5O2
Molecular Weight 163.27

Introduction

Chemical Identity and Structure

Propyl hexanoate - d5 is a deuterated ester formed from hexanoic acid and propanol. Its chemical identity is defined by the following properties:

PropertyValue
CAS Number1394230-22-8
Molecular FormulaC₉H₁₃D₅O₂
Molecular Weight163.27 g/mol
Purity (Commercial)95% minimum

The compound retains the same basic chemical structure as regular propyl hexanoate (also known as propyl caproate), but with five hydrogen atoms strategically replaced by deuterium atoms. This deuteration results in a mass difference of approximately 5 atomic mass units compared to the non-deuterated compound, which has a molecular weight of 158.24 g/mol .

The deuteration pattern in propyl hexanoate - d5 is specifically designed to provide a distinct mass signature while maintaining similar chemical reactivity to the non-deuterated version. This characteristic is particularly valuable in mass spectrometry applications, where the compound can serve as an internal standard or tracer.

Physical Properties

General Physical Characteristics

While specific physical data for propyl hexanoate - d5 is limited in the available literature, we can infer its properties based on the non-deuterated counterpart with consideration for the effects of deuteration:

PropertyValue (Non-deuterated)Expected for d5 version
Physical State (20°C)Colorless to almost colorless clear liquidSimilar appearance with potentially slight differences
Melting Point-69°CSlightly higher than non-deuterated version
Boiling Point187°CSlightly higher than non-deuterated version
Flash Point52°CSimilar with potential slight increase
Specific Gravity (20/20)0.87Marginally higher due to deuterium
Refractive Index1.41Similar with potential slight differences

Deuteration typically results in slightly higher melting and boiling points compared to non-deuterated analogs due to the increased mass of deuterium compared to hydrogen. This increases the van der Waals forces between molecules, though the effect is modest .

Intermolecular Forces

Like its non-deuterated counterpart, propyl hexanoate - d5 exhibits various intermolecular forces:

Synthesis and Preparation

Synthetic Routes

Propyl hexanoate - d5 can be synthesized through several routes, though the most common approach involves esterification:

  • Esterification of hexanoic acid with deuterated propanol (C₃D₅OH or partially deuterated variants)

  • Deuteration of pre-formed propyl hexanoate

  • Custom synthetic approaches for specific deuteration patterns

The most direct method typically involves a condensation reaction (esterification) similar to that used for the non-deuterated version, but using deuterated starting materials .

Laboratory Preparation

The laboratory preparation of propyl hexanoate - d5 follows a general esterification protocol:

  • Reaction of hexanoic acid with deuterated propanol in the presence of an acid catalyst (typically concentrated sulfuric acid)

  • The reaction is conducted under reflux conditions to drive it to completion

  • Removal of water formed during the reaction to shift the equilibrium toward product formation

  • Purification by distillation or chromatographic methods to achieve the required purity (typically ≥95%)

The specific positions of deuteration may vary depending on the synthetic approach and the deuterated starting materials used. The reaction conditions must be carefully controlled to prevent hydrogen-deuterium exchange in undesired positions.

Applications in Scientific Research

Analytical Chemistry Applications

Propyl hexanoate - d5 serves several critical functions in analytical chemistry:

  • Internal Standard: The compound functions as an ideal internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses. Its nearly identical chemical behavior to non-deuterated propyl hexanoate, combined with its distinguishable mass, makes it valuable for quantitative analysis .

  • Method Development and Validation: The compound assists in developing and validating analytical methods for detecting and quantifying propyl hexanoate and related esters in various matrices.

  • Headspace Analysis: Similar to what was described in cheese volatile compound extraction, propyl hexanoate - d5 can be used in headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for the analysis of complex matrices .

Metabolic and Environmental Studies

The deuterated compound finds applications in various scientific fields:

  • Metabolic Tracing: As a stable isotope-labeled compound, propyl hexanoate - d5 enables researchers to track metabolic pathways involving ester metabolism. The deuterium atoms provide a distinct mass signature that can be followed through biological transformations.

  • Environmental Monitoring: In environmental studies, the compound can be used to track the fate of esters in various ecosystems and to understand degradation pathways .

  • Bioaccumulation Studies: The compound may be employed to study the bioaccumulation of esters in biological systems and food chains.

Hazard CategoryInformation
GHS PictogramFlammability hazard
Signal WordWarning
Hazard StatementsH226: Flammable liquid and vapor (Expected to be similar to non-deuterated version)
FlammabilitySimilar to propyl hexanoate, with a flash point around 52°C

Comparison with Related Compounds

Comparison with Non-Deuterated Propyl Hexanoate

The primary differences between propyl hexanoate - d5 and its non-deuterated counterpart include:

PropertyPropyl HexanoatePropyl Hexanoate - d5
Molecular FormulaC₉H₁₈O₂C₉H₁₃D₅O₂
Molecular Weight158.24 g/mol163.27 g/mol
Mass SpectrumStandard fragmentation patternShifted fragmentation pattern due to deuterium
Chemical ReactivityStandardSlightly reduced rate for reactions involving deuterated positions (kinetic isotope effect)
ApplicationsFlavoring agent, fragrance componentInternal standard, tracer in research

The chemical properties and reactivity remain largely similar, but the deuteration provides distinctive analytical advantages .

Comparison with Other Deuterated Esters

Propyl hexanoate - d5 belongs to a family of deuterated esters used in analytical chemistry and research:

CompoundFormulaKey Difference from Propyl Hexanoate - d5
Methyl hexanoate - d5C₇H₉D₅O₂Shorter alcohol chain (methyl vs. propyl)
Ethyl hexanoate - d5C₈H₁₁D₅O₂Different alcohol chain (ethyl vs. propyl)
Propyl acetate - d5C₅H₅D₅O₂Shorter acid chain (acetate vs. hexanoate)

These compounds share similar applications in analytical chemistry but target different native esters for quantification. The choice of which deuterated ester to use depends on the specific analytes of interest and the analytical method employed.

Research Applications and Future Perspectives

Current research utilizing propyl hexanoate - d5 encompasses several areas:

  • Flavor and Fragrance Analysis: The compound serves as an internal standard for quantifying flavor and fragrance components in various matrices. The non-deuterated propyl hexanoate is known for its fruity scent reminiscent of blackberries, pineapple, cheese, or wine , making the deuterated version valuable in analyzing these types of products.

  • Food Science: In studies similar to those examining cheese volatile compounds, propyl hexanoate - d5 could serve as a standard for quantifying ester formation during food aging and fermentation processes .

  • Environmental Monitoring: The compound enables accurate tracking and quantification of ester pollutants in environmental samples, particularly in studies investigating volatile organic compounds (VOCs) from consumer products and their impact on outdoor environments .

Future research may expand the applications of propyl hexanoate - d5 to include more sophisticated metabolic tracing experiments, particularly in studying lipid metabolism and ester formation in biological systems. With advances in analytical techniques, this compound will likely continue to play an important role in both fundamental research and applied analytical methods.

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